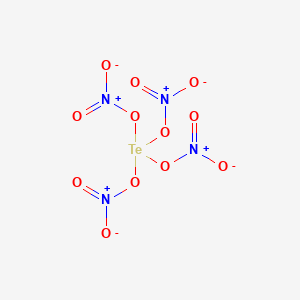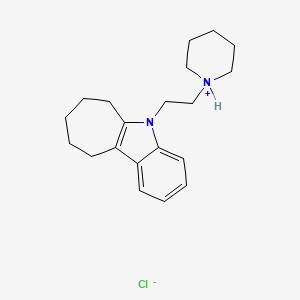
5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride typically involves multi-step organic reactions. The starting materials often include indole derivatives and piperidine. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets could make it useful in drug discovery and development.
Medicine
In medicine, 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride could be investigated for its pharmacological properties. It might exhibit activity as an agonist or antagonist at certain receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride would depend on its specific interactions with molecular targets. It might bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives and piperidine-containing molecules. Examples include:
- 5,6,7,8-Tetrahydro-5-(2-piperidinoethyl)-indole
- 5,6,7,8,9,10-Hexahydro-5-(2-morpholinoethyl)-cyclohept(b)indole
Uniqueness
What sets 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride apart is its specific ring structure and the presence of both indole and piperidine moieties. This unique combination of structural features can confer distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Properties
CAS No. |
17901-74-5 |
|---|---|
Molecular Formula |
C20H29ClN2 |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
5-(2-piperidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole;chloride |
InChI |
InChI=1S/C20H28N2.ClH/c1-3-9-17-18-10-5-6-12-20(18)22(19(17)11-4-1)16-15-21-13-7-2-8-14-21;/h5-6,10,12H,1-4,7-9,11,13-16H2;1H |
InChI Key |
BXRYAWLSMILYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N(C3=CC=CC=C23)CC[NH+]4CCCCC4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



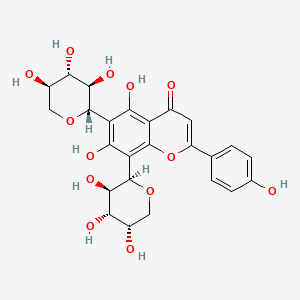


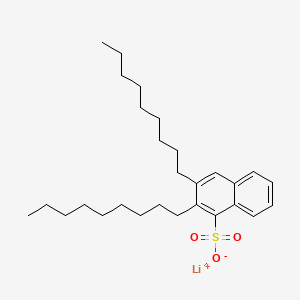

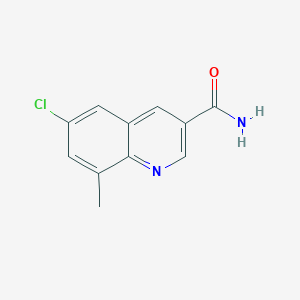
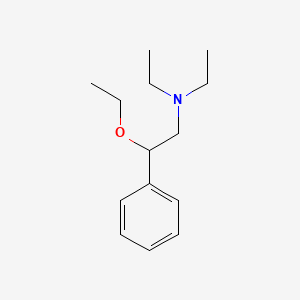
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
